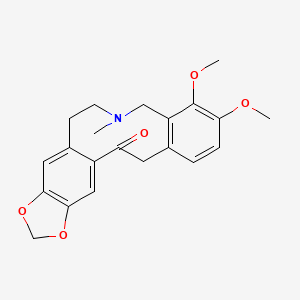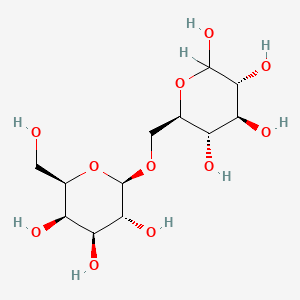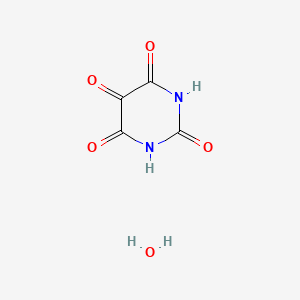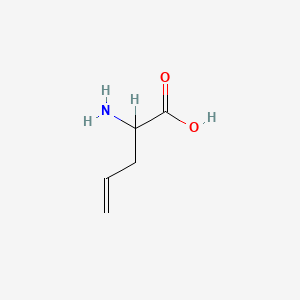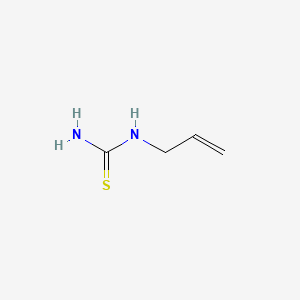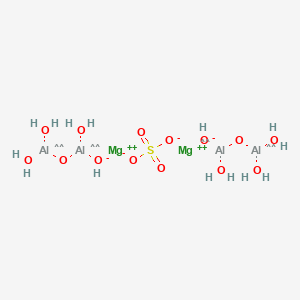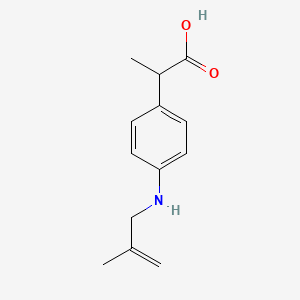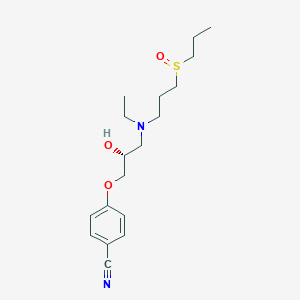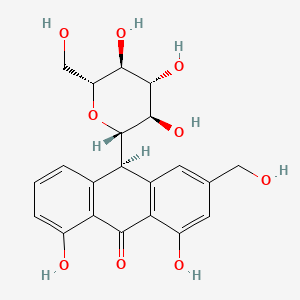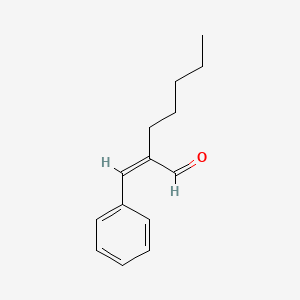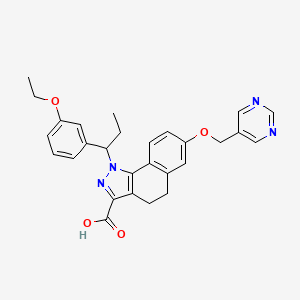
1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATZ 1993 is a nonpeptide compound that acts as an antagonist for endothelin receptor subtype A and endothelin receptor subtype B. It is known for its potential in research related to intimal hyperplasia, particularly after balloon denudation of the carotid artery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ATZ 1993 involves multiple steps, including the formation of specific chemical bonds and the introduction of functional groups. The detailed synthetic route is proprietary and involves advanced organic synthesis techniques.
Industrial Production Methods: Industrial production of ATZ 1993 requires stringent control of reaction conditions to ensure high purity and yield. The process typically involves large-scale organic synthesis, purification, and quality control measures to meet research-grade standards.
Types of Reactions:
Oxidation: ATZ 1993 can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can modify the functional groups within ATZ 1993, potentially affecting its binding affinity to endothelin receptors.
Substitution: Substitution reactions can introduce different functional groups into the ATZ 1993 molecule, potentially enhancing or diminishing its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ATZ 1993.
Scientific Research Applications
ATZ 1993 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study endothelin receptor interactions and signaling pathways.
Biology: Investigates the role of endothelin receptors in various biological processes, including vascular function and cell proliferation.
Medicine: Potential therapeutic applications in conditions involving endothelin receptor dysregulation, such as hypertension and atherosclerosis.
Industry: Utilized in the development of new pharmaceuticals targeting endothelin receptors.
Mechanism of Action
ATZ 1993 exerts its effects by binding to endothelin receptor subtype A and endothelin receptor subtype B, thereby blocking the action of endothelin, a potent vasoconstrictor. This inhibition can reduce vascular smooth muscle cell proliferation and intimal hyperplasia, particularly after vascular injury .
Comparison with Similar Compounds
Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: Selective for endothelin receptor subtype A, used for similar therapeutic purposes.
Comparison: ATZ 1993 is unique in its dual antagonistic action on both endothelin receptor subtype A and endothelin receptor subtype B, whereas compounds like ambrisentan are selective for one subtype. This dual action may provide broader therapeutic benefits in conditions involving endothelin receptor dysregulation.
Properties
CAS No. |
219705-77-8 |
|---|---|
Molecular Formula |
C28H28N4O4 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid |
InChI |
InChI=1S/C28H28N4O4/c1-3-25(20-6-5-7-21(13-20)35-4-2)32-27-23-11-9-22(36-16-18-14-29-17-30-15-18)12-19(23)8-10-24(27)26(31-32)28(33)34/h5-7,9,11-15,17,25H,3-4,8,10,16H2,1-2H3,(H,33,34) |
InChI Key |
GEVQMCFWDDZLMU-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-carboxy-4,5-dihydro-1-(1-(3-ethoxyphenyl)propyl)-7-(5-pyrimidinyl)met hoxy-(1H)-benz(g)indazole ATZ 1993 ATZ-1993 ATZ1993 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


